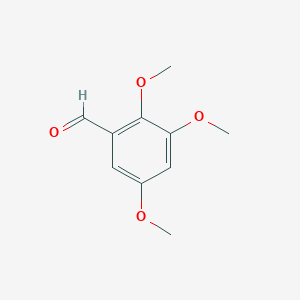

2,3,5-トリメトキシベンズアルデヒド

概要

説明

Synthesis Analysis

The synthesis of 2,3,5-Trimethoxybenzaldehyde can be achieved through various methods. A notable approach involves the bromination and hydrolysis of p-cresol, followed by methoxylation and methylation steps to obtain the desired compound. This "one-pot" method emphasizes economical, convenient, and environmentally friendly aspects (J. Ya, 2001). Additionally, the synthesis from vanillin through bromination, followed by treatment with sodium methoxide and methylation with dimethyl carbonate, showcases a practical approach with a high yield (Zhu Bo, 2006).

Molecular Structure Analysis

The molecular structure of 2,3,5-Trimethoxybenzaldehyde has been extensively studied. Single crystal X-ray diffraction studies reveal that it belongs to the monoclinic system with a centrosymmetric space group, highlighting the compound's symmetrical and stable structure conducive to various chemical reactions and applications (R. Jebin et al., 2019).

Chemical Reactions and Properties

2,3,5-Trimethoxybenzaldehyde participates in a range of chemical reactions due to its active aldehyde group and methoxy substituents. For instance, its oxidation has been effectively utilized to produce important intermediates for medicinal production, achieving high yields under specific conditions (N. Kitajima et al., 1988). It also undergoes regioselective reductive alkylation, demonstrating its versatility in synthetic chemistry (U. Azzena et al., 1990).

Physical Properties Analysis

The physical properties of 2,3,5-Trimethoxybenzaldehyde, such as melting point, solubility, and crystal structure, are crucial for its application in material science and organic synthesis. The slow evaporation technique using methanol as a solvent highlights its solubility characteristics and crystalline form, which are essential for optical and electronic applications (R. Jebin et al., 2019).

Chemical Properties Analysis

The chemical properties of 2,3,5-Trimethoxybenzaldehyde, including its reactivity and interaction with various reagents, underpin its widespread use in synthesis. Its ability to undergo selective oxidation and participate in complex chemical transformations makes it a valuable compound in the development of new materials and pharmaceuticals (N. Kitajima et al., 1988).

科学的研究の応用

窒素含有カルコンの合成

この化合物は、水性媒体中のFe3+金属イオンに対して高感度で選択的な蛍光化学センサとして作用する、窒素含有カルコンの合成に使用されています . 標題化合物(PTPO)は、2-アセチルピリジンと3,4,5-トリメトキシベンズアルデヒドの反応により合成されました .

蛍光特性

2,3,5-トリメトキシベンズアルデヒドを含む、プッシュプル基を持つ有機化合物は、一般的に、π結合共役を介してプルからプルへの分子内電荷移動のため、蛍光の原因となります . これらの化合物は、光電子デバイスのさまざまな分野で使用されています .

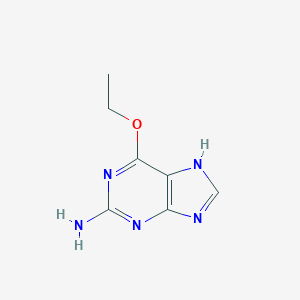

トリメトプリムの合成

2,3,5-トリメトキシベンズアルデヒドは、トリメトプリムの合成に使用されます , 細菌感染の治療に使用される薬です。

サイケデリックフェネチルアミンの合成

この化合物は、サイケデリックフェネチルアミンの合成にも使用されます , 精神作用を持つ薬物のクラスです。

プラスチック添加剤の製造

作用機序

Target of Action

2,3,5-Trimethoxybenzaldehyde is a key intermediate in the synthesis of trimethoprim . Trimethoprim is an antibiotic that is widely used in medical practice . It has antibacterial activity and significantly strengthens the bactericidal activity of sulfanilamide preparations .

Mode of Action

It is known to be used in the preparation of imine derivatives, which might exhibit glycosidase inhibitors . Glycosidase inhibitors can interfere with the breakdown of complex sugars in the body, which can have various therapeutic effects.

Biochemical Pathways

Trimethoprim inhibits bacterial dihydrofolate reductase, an enzyme involved in the production of nucleotides and proteins .

Result of Action

As a key intermediate in the synthesis of trimethoprim, it contributes to the antibacterial activity of this antibiotic .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,3,5-trimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEBBFDHPSOJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437757 | |

| Record name | 2,3,5-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5556-84-3 | |

| Record name | 2,3,5-Trimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-TRIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J6AG33TAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

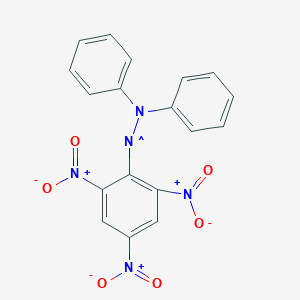

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

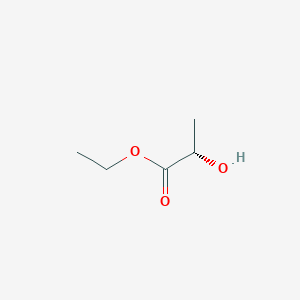

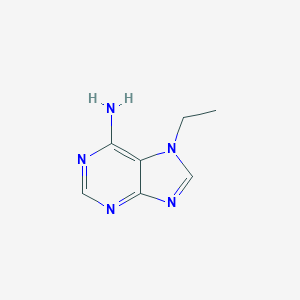

Feasible Synthetic Routes

Q & A

Q1: How is 2,3,5-trimethoxybenzaldehyde used in the synthesis of 4,6,7-trimethoxy-5-methylchromen-2-one?

A1: The research paper describes the use of 2,3,5-trimethoxybenzaldehyde as a starting material to synthesize 2′-hydroxy-4′,5′-dimethoxy-6′-methylacetophenone []. This acetophenone derivative serves as a key intermediate in confirming the structure of the naturally isolated coumarin, 4,6,7-trimethoxy-5-methylchromen-2-one. While the specific reaction steps are not detailed in the provided abstract, it suggests a multi-step synthesis utilizing 2,3,5-trimethoxybenzaldehyde as a building block to construct the desired coumarin structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B32949.png)

![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)

![(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol](/img/structure/B32970.png)